molecular formula C15H13N5O4S B12173691 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12173691
M. Wt: 359.4 g/mol
InChI Key: QNIKYHVUWHJCBP-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a benzoxadiazole moiety, with a sulfonamide group enhancing its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13N5O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C15H13N5O4S/c1-23-8-14-16-10-6-5-9(7-12(10)17-14)20-25(21,22)13-4-2-3-11-15(13)19-24-18-11/h2-7,20H,8H2,1H3,(H,16,17)

InChI Key

QNIKYHVUWHJCBP-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable aldehyde. This intermediate is then reacted with a benzoxadiazole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes or receptors, inhibiting their activity. The sulfonamide group plays a crucial role in binding to the active sites of enzymes, disrupting their normal function. Additionally, the benzimidazole and benzoxadiazole moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C15H15N3O4S\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_4\text{S}

This compound features a benzimidazole core linked to a benzoxadiazole moiety and a sulfonamide group, which may contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. In a study involving lung cancer cell lines (A549, HCC827, and NCI-H358), compounds exhibited IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays, indicating effective cytotoxicity against these cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Assay Type
Compound AA5492.12 ± 0.212D
Compound BHCC8275.13 ± 0.972D
Compound CNCI-H3580.85 ± 0.052D
Compound DA5496.75 ± 0.193D

Antimicrobial Activity

In addition to antitumor effects, the compound has demonstrated antimicrobial properties in vitro. Studies have shown that certain benzimidazole derivatives can inhibit bacterial growth effectively. The presence of specific functional groups appears to enhance this activity, with compounds exhibiting a broad spectrum of antibacterial effects against both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects may involve interaction with DNA. Research indicates that related compounds preferentially bind within the minor groove of AT-DNA, potentially disrupting replication and transcription processes critical for cancer cell proliferation .

Study on Lung Cancer Cell Lines

A significant study evaluated the efficacy of several benzimidazole derivatives against lung cancer cell lines in both 2D and 3D culture systems. The findings revealed that while some compounds showed high efficacy in traditional 2D assays, their effectiveness diminished in more physiologically relevant 3D environments. This discrepancy highlights the importance of considering different assay formats when evaluating drug candidates for clinical use .

Toxicity Assessment

Toxicity assessments are crucial for determining the safety profile of new compounds. In the aforementioned study, it was noted that while some compounds were effective against cancer cells, they also exhibited cytotoxic effects on normal lung fibroblast cells (MRC-5). This raises concerns regarding dose-limiting toxicities that could impact further development .

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